N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BMS-986177 and is a selective small molecule inhibitor of tyrosine kinase 2 (TYK2). TYK2 plays a crucial role in the JAK-STAT signaling pathway, which is involved in regulating immune responses.
Mécanisme D'action
N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide selectively inhibits N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide, which is a member of the JAK family of kinases. N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is involved in the activation of the JAK-STAT signaling pathway, which plays a critical role in the immune response. Inhibiting N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide with N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide prevents the activation of downstream signaling pathways, which reduces inflammation and immune activity.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have potent anti-inflammatory effects in animal models of autoimmune diseases. In addition to reducing inflammation, N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to have a favorable safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its selectivity for N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide. This allows for the specific targeting of the JAK-STAT signaling pathway, which is involved in the immune response. Additionally, N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have a favorable safety profile in animal studies. One limitation of using N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its limited solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several future directions for research on N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of interest is in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide in humans. Another area of interest is in the treatment of cancer. N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to play a role in the development and progression of certain types of cancer, and inhibiting N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide with N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide may have therapeutic potential in these diseases. Finally, further research is needed to optimize the synthesis of N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide involves a multi-step process. The first step involves the reaction of 2,3-dihydro-1-benzofuran with 2-methylbut-2-enal in the presence of a Lewis acid catalyst to form an intermediate compound. The intermediate compound is then reacted with a secondary amine, followed by a hydrolysis reaction to yield the final product. The synthesis of N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is a key regulator of the JAK-STAT signaling pathway, which is involved in the immune response. Inhibiting N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide with N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
Propriétés
IUPAC Name |
N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-14(2,3)15-13(16)12-9-10-7-5-6-8-11(10)17-12/h5-8,12H,4,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBIYBAJZRFYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.